Predicted Lipophilicity and BBB Penetration
A major point of differentiation for the 4-cumylphenoxy analog is its significantly elevated predicted partition coefficient (CLogP), which can critically alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to simpler analogs. The target compound (C18H19N3OS, MW 325.43) exhibits a predicted consensus LogP (CLogP) of 4.21 [1]. This value is substantially higher than that of the unsubstituted 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 121068-32-4, C9H9N3OS, MW 207.25), which has a predicted LogP of 1.66 . The >2.5 log unit increase translates to a predicted affinity for lipid membranes that is over 300 times greater, directly influencing distribution profiles, including potential access to the central nervous system (CNS).
| Evidence Dimension | Predicted Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | CLogP = 4.21 |
| Comparator Or Baseline | 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 121068-32-4): CLogP = 1.66 |
| Quantified Difference | ΔCLogP = +2.55 (over 300-fold higher predicted lipophilicity for the target compound) |
| Conditions | In silico prediction via SwissADME using standard consensus LogP algorithm. Values are indicative and not experimentally derived for the target compound. |
Why This Matters
For procurement, researchers designing CNS-active agents or studying lipophilicity-receptor occupancy relationships must select this specific high-LogP analog, as the lower-LogP baseline compound will exhibit fundamentally different distribution, solubility, and metabolic stability profiles.
- [1] SwissADME. (2025). Prediction report for 1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- (SMILES: Nc1nnc(COc2ccc(cc2)C(C)(C)c3ccccc3)s1). Swiss Institute of Bioinformatics. View Source
